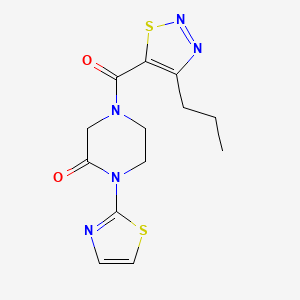
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(4-Ethyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to its specific propyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
特性
IUPAC Name |
4-(4-propylthiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKXZVWQLQQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)
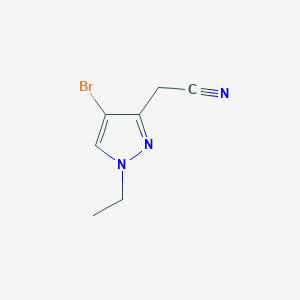
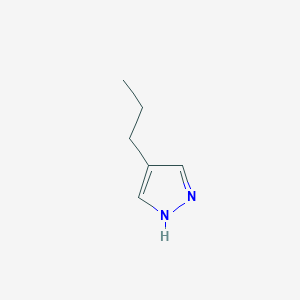
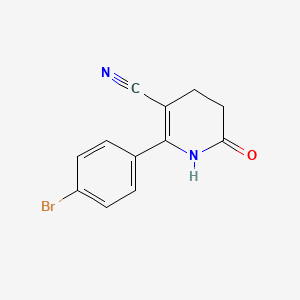
![3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(4-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2699821.png)
![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)
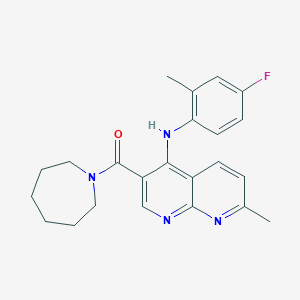
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2699827.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B2699828.png)
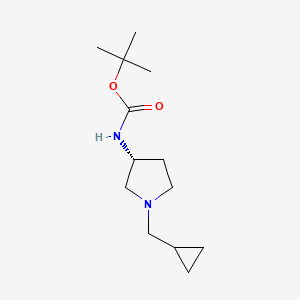
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2699834.png)
